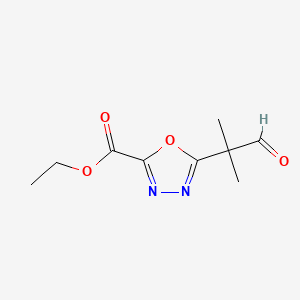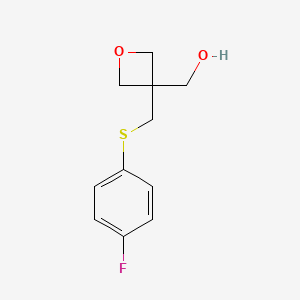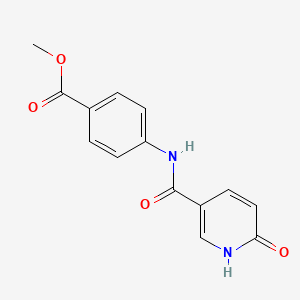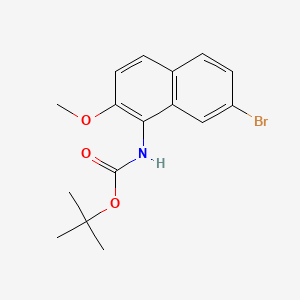
tert-Butyl (7-bromo-2-methoxynaphthalen-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (7-bromo-2-methoxynaphthalen-1-yl)carbamate is a chemical compound with the molecular formula C16H18BrNO3 and a molecular weight of 352.22 g/mol It is a derivative of naphthalene, substituted with a bromine atom, a methoxy group, and a tert-butyl carbamate group
Métodos De Preparación
The synthesis of tert-Butyl (7-bromo-2-methoxynaphthalen-1-yl)carbamate typically involves the reaction of 7-bromo-2-methoxynaphthalene with tert-butyl carbamate under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction with cesium carbonate as a base in 1,4-dioxane as the solvent . This method provides high yields and is efficient for producing the desired compound.
Análisis De Reacciones Químicas
tert-Butyl (7-bromo-2-methoxynaphthalen-1-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Deprotection: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common reagents used in these reactions include palladium catalysts, cesium carbonate, and trifluoroacetic acid. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl (7-bromo-2-methoxynaphthalen-1-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (7-bromo-2-methoxynaphthalen-1-yl)carbamate involves its interaction with specific molecular targets. The tert-butyl carbamate group can be cleaved under acidic conditions, releasing the active naphthalene derivative. This derivative can then interact with various biological targets, potentially inhibiting enzymes or modulating protein functions .
Comparación Con Compuestos Similares
tert-Butyl (7-bromo-2-methoxynaphthalen-1-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (2-aminophenyl)carbamate: Another tert-butyl carbamate derivative with different substitution patterns.
tert-Butyl (4-ethynylphenyl)carbamate: A compound with an ethynyl group instead of a methoxy group.
These compounds share the tert-butyl carbamate group but differ in their substitution patterns, leading to different chemical and biological properties.
Propiedades
Fórmula molecular |
C16H18BrNO3 |
|---|---|
Peso molecular |
352.22 g/mol |
Nombre IUPAC |
tert-butyl N-(7-bromo-2-methoxynaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C16H18BrNO3/c1-16(2,3)21-15(19)18-14-12-9-11(17)7-5-10(12)6-8-13(14)20-4/h5-9H,1-4H3,(H,18,19) |
Clave InChI |
NCKYLAKPFVIRTL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=CC2=C1C=C(C=C2)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


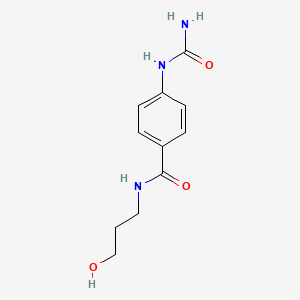
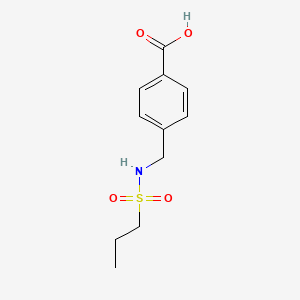
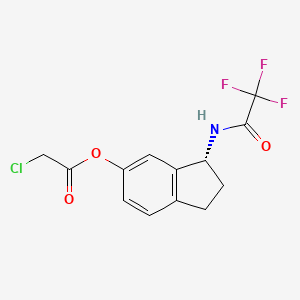
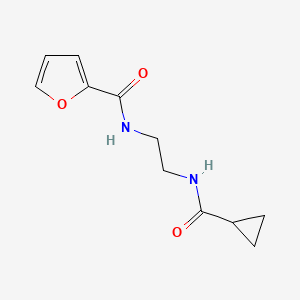
![6-[(Dimethylamino)methyl]-3-quinolinamine](/img/structure/B14897471.png)
![(S)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14897475.png)
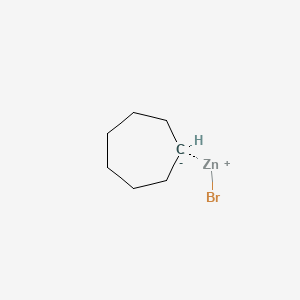
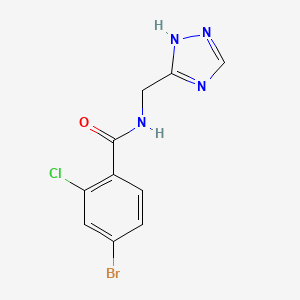
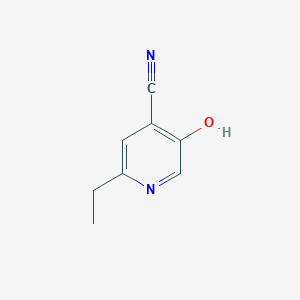
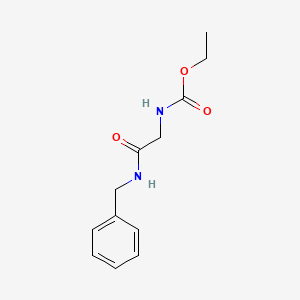
![N-benzyl-1-[4-(methylsulfanyl)phenyl]methanamine](/img/structure/B14897523.png)
